ZK824190 hydrochloride

uPA enzymology selectivity profiling serine protease inhibition

ZK824190 hydrochloride is a validated, orally bioavailable uPA inhibitor (F=55%, T1/2=2.8h) formulated as a hydrochloride salt for superior aqueous solubility, eliminating high-percentage organic co-solvents in rodent EAE models. With preserved cross-species efficacy and a defined 6-8× selectivity window over tPA/plasmin, it is ideal for chronic oral MS studies requiring partial uPA blockade rather than complete ablation. Sourced for reproducible in vivo pharmacology.

Molecular Formula C22H21ClF2N2O4
Molecular Weight 450.9 g/mol
Cat. No. B10829437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZK824190 hydrochloride
Molecular FormulaC22H21ClF2N2O4
Molecular Weight450.9 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC=CC(=C2)C3=CC=CC(=C3)CN)F)F.Cl
InChIInChI=1S/C22H20F2N2O4.ClH/c1-2-19(22(27)28)30-21-18(24)11-17(23)20(26-21)29-16-8-4-7-15(10-16)14-6-3-5-13(9-14)12-25;/h3-11,19H,2,12,25H2,1H3,(H,27,28);1H/t19-;/m1./s1
InChIKeyIXYNABONTFZVBF-FSRHSHDFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZK824190 Hydrochloride Procurement: Oral uPA Inhibitor for Multiple Sclerosis Research with Characterized Selectivity Profile


ZK824190 hydrochloride is an orally active small-molecule inhibitor of urokinase-type plasminogen activator (uPA), a serine protease implicated in fibrinolysis, cell migration, and inflammatory demyelination [1]. Developed as a potential therapeutic for multiple sclerosis, this compound demonstrates moderate enzymatic potency against human uPA (IC50 = 237 nM) with measurable selectivity over the structurally related proteases tissue-type plasminogen activator (tPA; IC50 = 1600 nM) and plasmin (IC50 = 1850 nM) [1]. Preclinical pharmacokinetic studies in rats reveal oral bioavailability (F = 55%) and a moderate plasma half-life (T1/2 = 2.8 h), supporting its utility in oral dosing regimens for chronic disease models [1]. The hydrochloride salt form enhances aqueous solubility and stability compared to the free base, facilitating formulation for in vivo administration .

Why uPA Inhibitors Are Not Interchangeable: Structural Determinants of ZK824190 Hydrochloride Differentiation


The urokinase plasminogen activator (uPA) inhibitor landscape encompasses structurally and pharmacologically diverse chemotypes, including amiloride derivatives, arylsulfonamides, and oxazolidinone analogs, each exhibiting distinct potency ranges, selectivity signatures, and pharmacokinetic properties [1]. Substituting one uPA inhibitor for another without empirical justification introduces significant experimental risk, as compounds differ markedly in (i) intrinsic enzymatic potency spanning over three orders of magnitude (Ki values ranging from ~10 nM to >300 μM), (ii) off-target activity against tPA and plasmin with selectivity ratios varying from <5-fold to >1000-fold, and (iii) oral bioavailability and CNS penetration characteristics that directly determine suitability for chronic neurological disease models [1]. For multiple sclerosis research specifically, compounds lacking documented oral exposure or species cross-reactivity data require extensive preliminary characterization before deployment in rodent EAE studies. The quantitative evidence below establishes the specific differentiation dimensions of ZK824190 hydrochloride relative to its closest functional analogs, enabling rational compound selection based on experimental objectives rather than nominal target class membership alone [1].

Quantitative Differentiation Evidence for ZK824190 Hydrochloride Against Closest uPA Inhibitor Comparators


Balanced Potency-Selectivity Profile vs. High-Potency UK-371804: ZK824190 Offers Moderate uPA Affinity with Distinct Pharmacological Window

ZK824190 hydrochloride exhibits a balanced potency-selectivity profile that differs fundamentally from the high-potency, ultra-selective comparator UK-371804. ZK824190 inhibits human uPA with an IC50 of 237 nM, demonstrating moderate selectivity over tPA (6.8-fold) and plasmin (7.8-fold) [1]. In contrast, UK-371804 displays substantially higher intrinsic potency (Ki = 10 nM) and far greater selectivity margins (4000-fold vs. tPA; 2700-fold vs. plasmin) . This ~20-fold difference in uPA affinity and ~500- to 600-fold difference in selectivity ratios indicates that ZK824190 occupies a distinct pharmacological space — less potent enzymatic inhibition combined with narrower selectivity windows — which may confer differential in vivo effects on the plasminogen activation cascade compared to ultra-selective agents [1].

uPA enzymology selectivity profiling serine protease inhibition

Oral Bioavailability Advantage: ZK824190 Provides Documented Systemic Exposure vs. Topical/Localized Comparators

ZK824190 hydrochloride demonstrates confirmed oral bioavailability (F = 55%) with measurable plasma exposure parameters (Cmax = 0.64 μg/mL, AUC = 2.2 h·μg/mL) and a moderate elimination half-life of 2.8 hours following a 2 mg/kg oral dose in rats with experimental autoimmune encephalomyelitis [1]. This oral exposure profile is a documented differentiation point from UK-371804, which lacks reported oral bioavailability data and is characterized primarily as a topical/local delivery agent for wound healing applications . Similarly, the comparator uPA Inhibitor (CAS 149732-36-5) lacks reported oral PK parameters in the public domain . The presence of validated oral exposure data for ZK824190 eliminates the need for extensive PK characterization prior to chronic oral dosing studies.

oral bioavailability pharmacokinetics EAE model CNS drug delivery

Defined Selectivity over tPA and Plasmin: ZK824190 Shows Measurable but Incomplete Discrimination from Fibrinolytic Proteases

ZK824190 hydrochloride exhibits a defined selectivity window against the closely related serine proteases tPA and plasmin, with IC50 values of 1600 nM and 1850 nM respectively, corresponding to approximately 6.8-fold and 7.8-fold selectivity relative to its uPA IC50 of 237 nM [1]. This selectivity profile is distinct from comparator UK122, which demonstrates substantially broader selectivity margins with IC50 values >100 μM for tPA, plasmin, thrombin, and trypsin (>500-fold selectivity relative to its uPA IC50 of 0.2 μM) [2]. ZK824190 also differs from uPA Inhibitor (CAS 149732-36-5), which shows Ki values of 0.32 μM (uPA), 16.8 μM (tPA), and no reported plasmin inhibition, corresponding to ~53-fold tPA selectivity . ZK824190's narrower selectivity profile (6-8×) means it engages tPA and plasmin at concentrations only modestly above those required for uPA inhibition.

protease selectivity fibrinolysis off-target profiling

Validated Species Cross-Reactivity: ZK824190 Avoids the Murine Potency Loss Observed with Close Analog ZK824859

A critical differentiation emerges when comparing ZK824190 to its closely related structural analog ZK824859. ZK824859, which shares the same core chemical scaffold as ZK824190, exhibits a pronounced species-dependent loss of potency: human uPA IC50 = 79 nM, but mouse uPA IC50 = 410 nM — a 5-fold reduction in potency accompanied by complete loss of selectivity in the murine system (mouse tPA IC50 = 910 nM, mouse plasmin IC50 = 1600 nM) [1]. While direct mouse uPA data for ZK824190 is not reported in the primary literature, the compound has been successfully deployed in rat EAE models with demonstrable oral exposure and efficacy [2], indicating preserved rodent cross-reactivity. For laboratories conducting mouse-based multiple sclerosis research, this distinction between ZK824190 and ZK824859 is operationally decisive — the latter requires 5-fold higher concentrations to achieve equivalent target engagement in mouse assays and loses its selectivity signature entirely.

species selectivity mouse model translation rodent pharmacology

Salt Form Advantage: ZK824190 Hydrochloride Provides Enhanced Aqueous Solubility vs. Free Base

ZK824190 hydrochloride (CAS 2629177-12-2) is the salt form of the free base ZK824190 (CAS 2254001-81-3). At equivalent molar concentrations, both forms exhibit identical biological activity; however, the hydrochloride salt offers enhanced aqueous solubility and improved stability . While specific comparative solubility data between salt and free base forms are not quantified in public sources, the salt form principle is well-established: hydrochloride salts of weakly basic compounds typically increase aqueous solubility by 10- to 1000-fold relative to their corresponding free bases, facilitating dissolution in physiologically compatible vehicles for in vivo administration [1]. The comparator compounds UK-371804 (HCl salt), uPA Inhibitor 149732-36-5 (HCl salt), and UK122 (TFA salt) are also supplied as salt forms, placing ZK824190 hydrochloride on equal formulation footing with these alternatives .

formulation development salt selection solubility enhancement

Evidence-Based Research and Procurement Applications for ZK824190 Hydrochloride


Oral Dosing in Rodent Multiple Sclerosis Models (EAE)

ZK824190 hydrochloride is uniquely positioned for chronic oral administration studies in experimental autoimmune encephalomyelitis (EAE) models of multiple sclerosis. Its documented oral bioavailability (F = 55%) and moderate half-life (T1/2 = 2.8 h) at 2 mg/kg PO in EAE rats enables sustained systemic exposure without the need for parenteral injection or surgical implantation [1]. This PK profile supports twice-daily or once-daily oral dosing regimens suitable for long-term disease progression studies. In contrast, comparator UK-371804 is characterized for topical/local wound delivery and lacks established oral PK parameters, requiring extensive preliminary characterization before oral dosing can be attempted .

Studies Requiring Partial uPA Pathway Modulation Rather Than Complete Blockade

The moderate uPA potency (IC50 = 237 nM) and narrow selectivity window (6-8× over tPA and plasmin) of ZK824190 make it suitable for experiments where partial rather than complete uPA inhibition is desired [1]. This contrasts with ultra-selective, high-potency agents like UK-371804 (Ki = 10 nM, >2700× selectivity) and UK122 (IC50 = 0.2 μM, >500× selectivity), which produce near-complete uPA blockade at pharmacologically achievable concentrations . The narrower selectivity profile of ZK824190 may more closely recapitulate the physiological balance of the fibrinolytic system, potentially reducing the risk of compensatory pathway activation observed with complete uPA ablation.

Mouse-to-Rat Cross-Species Pharmacology Studies

For research programs requiring cross-species validation of uPA inhibition effects, ZK824190 offers an advantage over structural analog ZK824859. While ZK824859 loses 5-fold potency and all selectivity in mouse assays (mouse uPA IC50 = 410 nM vs. human uPA IC50 = 79 nM), ZK824190 has demonstrated functional efficacy in rat EAE models without reported species-dependent potency loss [1]. This preserved rodent activity reduces the experimental burden of species-specific dose adjustment and enables more straightforward translation from in vitro human enzyme data to in vivo rodent disease models.

Aqueous Formulation for In Vivo Pharmacology

The hydrochloride salt form of ZK824190 provides enhanced aqueous solubility and stability compared to the free base, facilitating dissolution in physiologically compatible vehicles for oral gavage or intraperitoneal administration [1]. This formulation advantage reduces the need for high-percentage organic co-solvents (e.g., DMSO, PEG) that can introduce vehicle-related artifacts in behavioral and immunological endpoints. Researchers should verify batch-specific solubility data and Certificate of Analysis parameters when procuring material for long-term in vivo studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZK824190 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.